
4-甲氧基喹啉-7-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyquinoline-7-boronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The linear formula of 4-Methoxyquinoline-7-boronic acid, pinacol ester is C16H20BNO3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
Boronic esters, including pinacol boronic esters, are usually bench-stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .科学研究应用
催化脱硼反应
频哪醇硼酸酯,例如4-甲氧基喹啉-7-硼酸频哪醇酯,是有机合成中非常有价值的结构单元 . 它们用于1°、2°和3°烷基硼酸酯的催化脱硼反应 . 这一过程对于正式的烯烃的反马氏加成氢甲基化至关重要,这是一种有价值但以前未知的转化 .
不对称合成
有机硼化合物,包括4-甲氧基喹啉-7-硼酸频哪醇酯,在不对称合成中具有重要作用 . 它们能够以高对映选择性合成各种各样的分子 . 这在立体中心形成新的C–C、C–O、C–N、C–X或C–H键方面特别有用 .
铃木-宫浦偶联反应
铃木-宫浦偶联反应是有机硼化合物最重要的应用之一 . 4-甲氧基喹啉-7-硼酸频哪醇酯可作为各种芳基碘化物的铃木-宫浦偶联反应的底物 .
磺酰胺衍生物的制备
苯基硼酸频哪醇酯可通过与二乙基氨基三氟化硫 (DAST) 和三氟硼酸钾反应制备磺酰胺衍生物 .
天然产物的全合成
硼酸酯,例如4-甲氧基喹啉-7-硼酸频哪醇酯,用于天然产物的全合成 . 例如,它们用于天然产物福斯特西因的全合成 .
立体特异性转化
硼酸酯用于将仲醇和叔醇硼酸酯立体特异性转化为其他官能团和基团 . 这在立体中心形成新的C–C、C–O、C–N、C–X或C–H键方面特别有用 .
未来方向
The Suzuki–Miyaura coupling reaction, which uses boronic esters, is a significant area of research in organic chemistry . Future directions could involve developing more efficient and diverse methods for the synthesis and application of boronic esters, including 4-Methoxyquinoline-7-boronic acid, pinacol ester.
作用机制
Target of Action
The primary target of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 4-Methoxyquinoline-7-boronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 4-Methoxyquinoline-7-boronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron compounds, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The pharmacokinetics of 4-Methoxyquinoline-7-boronic acid, pinacol ester It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron compounds .
Action Environment
The action of 4-Methoxyquinoline-7-boronic acid, pinacol ester is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can maintain its efficacy and stability under a wide range of environmental conditions .
属性
IUPAC Name |
4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVQENTQWYBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
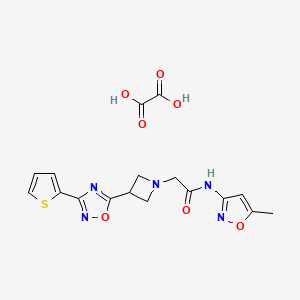
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2580413.png)
![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)
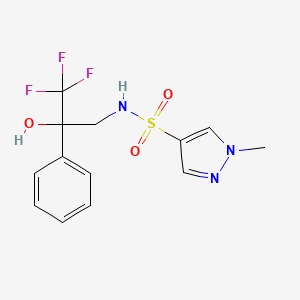
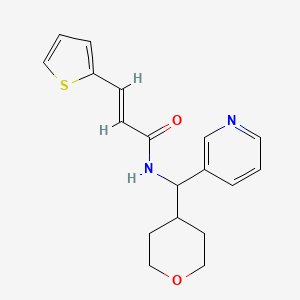
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)
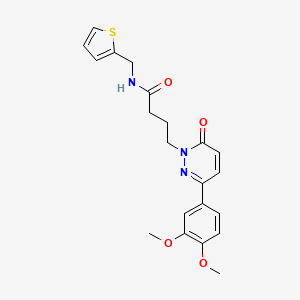
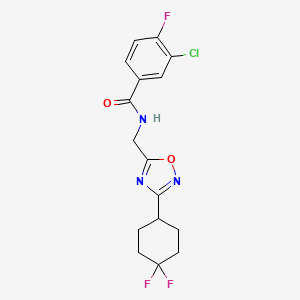
![ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2580424.png)


![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)

